Journal Name:Progress in Materials Science
Journal ISSN:0079-6425
IF:48.165
Journal Website:http://www.journals.elsevier.com/progress-in-materials-science/
Year of Origin:1961
Publisher:Elsevier Ltd
Number of Articles Per Year:58
Publishing Cycle:Bimonthly
OA or Not:Not
Progress in Materials Science ( IF 48.165 ) Pub Date: 2023-07-06 , DOI:
10.1021/acs.jpclett.3c01431
Bimetallic nanostructures composed of gold (Au) and palladium (Pd) have garnered increased interest for their applications in heterogeneous catalysis. This study reports a simple strategy for manufacturing Au@Pd bimetallic branched nanoparticles (NPs), which offer a tunable optical response, using polyallylamine-stabilized branched AuNPs as template cores for Pd overgrowth. The palladium content can be altered by manipulating the concentration of PdCl42– and ascorbic acid (AA) that are injected, which permit an overgrowth of the Pd shell up to ca. 2 nm thick. The homogeneous distribution of Pd at the surfaces of Au NPs can be carried out regardless of their size or branching degree, which allows for an adjustment of the plasmon response in the near-infrared (NIR) spectral range. As a proof of concept, the nanoenzymatic activity of pure gold and gold–palladium NPs was compared, exploring their peroxidase-like activity in the oxidation of 3,3′,5,5′-tetramethylbenzidine (TMB). The bimetallic AuPd NPs demonstrate an increase in the catalytic properties attributed to the presence of palladium at the surface of gold.
Progress in Materials Science ( IF 48.165 ) Pub Date: 2023-06-30 , DOI:
10.1021/acs.jpclett.3c01208
Optical upconversion via a multiphoton absorption process converts incoherent low-energy photons to shorter wavelengths. In this contribution, we report a solid-state thin film for infrared-to-visible upconversion composed of plasmonic/TiO2 interfaces. When excited at λ = 800 nm, three photons are absorbed, leading to the excitation of TiO2 trap states into an emissive state in the visible domain. The plasmonic nanoparticle enhances the light absorption capabilities of the semiconductor, increasing emission efficiency by 20 times. We demonstrate that the plasmonic nanoparticle only changes the optical absorption of the semiconductor; i.e., the process is purely photonic. The process occurs in the ultrafast domain (<10 ps), contrasting with molecular triplet–triplet exciton annihilation, the commonly used method in photon upconversion, in the nano- to microsecond time scales. The process utilizes pre-existing trap states within the semiconductor bandgap and involves three-photon absorption.
Progress in Materials Science ( IF 48.165 ) Pub Date: 2023-06-29 , DOI:
10.1021/acs.jpclett.3c00504
Heterogeneous photocatalytic systems are usually described based on electrochemistry, which the vast majority of interpretations and strategies for optimizing photocatalysts rely on. Charge carrier dynamics are usually in the spotlight, whereas the surface chemistry of the photocatalyst is neglected. This is unjustified, because studies on alcohol photoreforming on metal-decorated rutile single crystals revealed that the electrochemical reaction model is not generally applicable. Hence, many photocatalytic reactions may proceed in a different manner and the thermal chemistry needs to be accounted for. The new mechanism is particularly relevant for reactions in gaseous environments in the absence of solvated ionic species. Here, we compare both mechanisms and highlight their differences and consequences for photocatalysis. Based on alcohol photochemistry, we demonstrate the importance of thermal reactions in photocatalytic mechanisms and the relevance of systematic studies in different environments for a holistic understanding of photocatalysis.
Progress in Materials Science ( IF 48.165 ) Pub Date: 2023-07-17 , DOI:
10.1021/acs.jpclett.3c01525
Direct methane conversion to methanol has been considered as an effective and economic way to address greenhouse effects and the current high demand for methanol in industry. However, the process has long been challenging due to lack of viable catalysts to compromise the activation of methane that typically occurs at high temperatures and retaining of produced methanol that requires mild conditions. This Perspective demonstrates an effective strategy to promote direct methane to methanol conversion by engineering the active sites and chemical environments at complex metal oxide - copper oxide - copper interfaces. Such effort strongly depends on extensive theoretical studies by combining density functional theory (DFT) calculations and kinetic Monte Carlo (KMC) simulations to provide in-depth understanding of reaction mechanism and active sites, which build a strong basis to enable the identification of design principles and advance the catalyst optimization for selective CH4-to-CH3OH conversion.
Progress in Materials Science ( IF 48.165 ) Pub Date: 2023-07-18 , DOI:
10.1021/acs.jpclett.3c01577
A comprehensive study of vortex phases and vortex dynamics is presented for a recently discovered high-temperature superconductor YH6 with Tc(onset) of 215 K under a pressure of 200 GPa. The thermal activation energy (U0) is derived within the framework of the thermally activated flux flow (TAFF) theory. The activation energy yields a power law dependence U0 ∝ Hα on magnetic field with a possible crossover at a field around 8–10 T. Furthermore, we have depicted the vortex phase transition from the vortex-glass to vortex-liquid state according to the vortex-glass theory. Finally, vortex phase diagram is constructed for the first time for superhydrides. Very high estimated values of flux flow barriers U0(H) = (1.5–7) × 104 K together with high crossover fields make YH6 a rather outstanding superconductor as compared to most cuprates and iron-based systems. The Ginzburg number for YH6 Gi = (3–7) × 10–3 indicates that thermal fluctuations are not so strong and cannot broaden superconducting transitions in weak magnetic fields.
Progress in Materials Science ( IF 48.165 ) Pub Date: 2023-07-26 , DOI:
10.1021/acs.jpclett.3c01188
Polariton chemistry holds promise for facilitating mode-selective chemical reactions, but the underlying mechanism behind the rate modifications observed under strong vibrational coupling is not well understood. Using the recently developed quantum transition path theory, we have uncovered a mechanism of resonant suppression of a thermal reaction rate in a simple model polaritonic system consisting of a reactive mode in a bath confined to a lossless microcavity with a single photon mode. We observed the formation of a polariton during rate-limiting transitions on reactive pathways and identified the concomitant rate suppression as being due to hybridization between the reactive mode and the cavity mode, which inhibits bath-mediated tunneling. The transition probabilities that define the quantum master equation can be directly translated into a visualization of the corresponding polariton energy landscape. This landscape exhibits a double funnel structure with a large barrier between the initial and final states.
Progress in Materials Science ( IF 48.165 ) Pub Date: 2023-07-26 , DOI:
10.1021/acs.jpclett.3c01568
Accurate and efficient prediction of dispersion interactions in excited-state complexes poses a challenge due to the complex nature of electron correlation effects that need to be simultaneously considered. We propose an algorithm for computing the dispersion energy in nondegenerate ground- or excited-state complexes with arbitrary spin. The algorithm scales with the fifth power of the system size due to employing Cholesky decomposition of Coulomb integrals and a recently developed recursive formula for density response functions of the monomers. As a numerical illustration, we apply the new algorithm in the framework of multiconfigurational symmetry adapted perturbation theory, SAPT(MC), to study interactions in dimers with localized excitons. The SAPT(MC) analysis reveals that the dispersion energy may be the main force stabilizing excited-state dimers.
Progress in Materials Science ( IF 48.165 ) Pub Date: 2023-07-25 , DOI:
10.1021/acs.jpclett.3c01821
Cesium copper halides have the advantages of high photoluminescence quantum efficiency and good stability, making them attractive for replacing toxic lead halides in the field of perovskite light-emitting diodes (LEDs). However, due to their shallow conduction band and the lack of electron transport layers compatible with it, it remains a great challenge to achieve charge balance in LED devices. This drawback manifests as the accumulation of holes at the interface between the emitting layer and electron transport layer, resulting in nonradiative recombination. Here, we demonstrate an effective approach to address this issue by suppressing hole injection, which is realized through modification of the poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) layer with polyethylenimine. This leads to cesium–copper–halide LEDs with a high external quantum efficiency of 5.6%, representing an advance in device architecture for efficient electroluminescence from cesium copper halides.
Progress in Materials Science ( IF 48.165 ) Pub Date: 2023-07-24 , DOI:
10.1021/acs.jpclett.3c01216
Tip-enhanced Raman scattering (TERS) has emerged as a powerful tool to obtain subnanometer spatial resolution fingerprints of atomic motion. Theoretical calculations that can simulate the Raman scattering process and provide an unambiguous interpretation of TERS images often rely on crude approximations of the local electric field. In this work, we present a novel and first-principles-based method to compute TERS images by combining Time Dependent Density Functional Theory (TD-DFT) and Density Functional Perturbation Theory (DFPT) to calculate Raman cross sections with realistic local fields. We present TERS results on free-standing benzene and C60 molecules, and on the TCNE molecule adsorbed on Ag(100). We demonstrate that chemical effects on chemisorbed molecules, often ignored in TERS simulations of larger systems, dramatically change the TERS images. This observation calls for the inclusion of chemical effects for predictive theory-experiment comparisons and an understanding of molecular motion at the nanoscale.
Progress in Materials Science ( IF 48.165 ) Pub Date: 2023-07-20 , DOI:
10.1021/acs.jpclett.3c01321
The preparation of efficient and stable bifunctional electrocatalysts for electrochemical overall water splitting (OWS) to scale up commercial hydrogen production remains a great challenge. Here, we synthesized heterojunction structures consisting of Co9S8/Ni3S2 nanowire arrays and amorphous goethite (FeOOH, α-phase) particles as efficient OWS catalysts using an interface engineering strategy. The interfacial charge inhomogeneity caused by the heterojunction contact leads to the generation of a built-in electric field, which makes the electron-deficient FeOOH and electron-rich Co9S8/Ni3S2 favorable for hydrogen/oxygen evolution reaction, respectively, thus ensuring the excellent activity of FeOOH/Co9S8/Ni3S2 as a bifunctional catalyst. FeOOH/Co9S8/Ni3S2 exhibits impressive catalytic activity for the oxygen evolution reaction, achieving an ultralarge current density of 1000 mA cm–2 needed as low as 265 mV overpotential, and its stability was tested up to 1440 h. Furthermore, an excellent OWS output (1.55 V to generate 10 mA cm–2) is achieved by the bifunctional FeOOH/Co9S8/Ni3S2 catalysts.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术1区 | MATERIALS SCIENCE, MULTIDISCIPLINARY 材料科学:综合1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
0.80 | 144 | Science Citation Index Science Citation Index Expanded | Not |
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